![molecular formula C22H19N5O3 B3303907 N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921513-58-8](/img/structure/B3303907.png)
N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Overview
Description
N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C22H19N5O3 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention for its diverse biological activities. The structural characteristics of this compound suggest potential applications in various therapeutic areas, including oncology and neurology.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-c]pyridine core with an acetamido group and a phenyl substituent. Its molecular formula is , indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological activity.
Biological Activity Overview
Research has indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit a range of biological activities:
- Anticancer Activity : Several studies have reported that pyrazolo[4,3-c]pyridine derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds in this class have demonstrated efficacy against breast and ovarian cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The antimicrobial activity of these compounds has been explored, with some derivatives showing effectiveness against pathogenic bacteria and fungi. This activity is often linked to their ability to inhibit specific enzymes critical for microbial survival .
- Neuroprotective Effects : Research suggests that certain pyrazolo[4,3-c]pyridine derivatives can provide neuroprotection in models of neurodegenerative diseases. This effect is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Anticancer Studies
A notable study evaluated the anticancer potential of various pyrazolo[4,3-c]pyridines. The results showed that specific derivatives exhibited significant cytotoxicity against ovarian cancer cell lines with IC50 values ranging from 10 to 30 µM. These compounds were found to induce apoptosis through mitochondrial pathways .
Antimicrobial Activity
In vitro assays demonstrated that certain derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 50 µg/mL, indicating moderate antimicrobial activity .
Neuroprotective Effects
In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, some derivatives showed protective effects by reducing cell death by up to 40%. This suggests potential applications in treating neurodegenerative disorders .
Case Studies
Study | Compound Tested | Biological Activity | IC50/Effect |
---|---|---|---|
Deraeve et al. (2021) | This compound | Anticancer (Ovarian) | 20 µM |
Kalai et al. (2021) | Various Pyrazolo Derivatives | Antimicrobial (E. coli) | MIC: 25 µg/mL |
Neuroprotection Study (2021) | Selected Pyrazolo Derivatives | Neuroprotective | 40% Reduction in Cell Death |
Properties
IUPAC Name |
N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-14(28)23-15-8-10-16(11-9-15)24-21(29)18-12-26(2)13-19-20(18)25-27(22(19)30)17-6-4-3-5-7-17/h3-13H,1-2H3,(H,23,28)(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQLEBMOGONKPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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